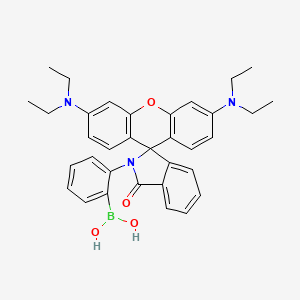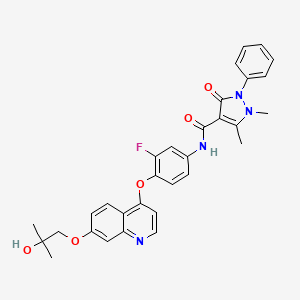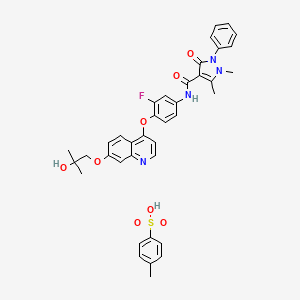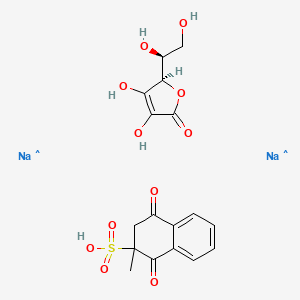
H3 receptor-MO-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor, which is a G-protein coupled receptor primarily found in the central nervous system. This compound is utilized in the study of neurodegeneration and cognitive disorders due to its ability to modulate neurotransmitter release .
Méthodes De Préparation
The preparation of H3 receptor-MO-1 involves synthetic routes that typically include the use of advanced organic synthesis techniques. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the construction of the core structure followed by functional group modifications to achieve the desired activity . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
H3 receptor-MO-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure of this compound.
Applications De Recherche Scientifique
H3 receptor-MO-1 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of histamine H3 receptor modulators.
Biology: It helps in understanding the role of histamine H3 receptors in various biological processes, including neurotransmitter release and signal transduction.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases, cognitive disorders, and sleep disorders.
Industry: It may be used in the development of new pharmaceuticals targeting histamine H3 receptors.
Mécanisme D'action
H3 receptor-MO-1 exerts its effects by binding to the histamine H3 receptor, which is a G-protein coupled receptor. This binding modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. The molecular targets involved include the histamine H3 receptor itself and the downstream signaling pathways that regulate neurotransmitter release .
Comparaison Avec Des Composés Similaires
H3 receptor-MO-1 is unique compared to other histamine receptor modulators due to its specific activity at the histamine H3 receptor. Similar compounds include:
Pitolisant: An inverse agonist of the histamine H3 receptor used in the treatment of narcolepsy.
Betahistine: A histamine H3 receptor antagonist and partial H1 receptor agonist used to treat vertigo.
Thioperamide: A selective histamine H3 receptor antagonist used in research to study the role of histamine in the central nervous system.
These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.
Propriétés
Numéro CAS |
1240914-03-7 |
|---|---|
Formule moléculaire |
C₂₀H₂₇N₃O₂ |
Poids moléculaire |
341.45 |
Nom IUPAC |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
Clé InChI |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
SMILES |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)





![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
